Cas no 86588-89-8 (Benzoic acid, 3,4,5-trihydroxy-, 1,1'-[(2R,2'R,3R,3'R,4R)-3,3',4,4'-tetrahydro-5,5',7,7'-tetrahydroxy-2,2'-bis(3,4,5-trihydroxyphenyl)[4,8'-bi-2H-1-benzopyran]-3,3'-diyl] ester)
![Benzoic acid, 3,4,5-trihydroxy-, 1,1'-[(2R,2'R,3R,3'R,4R)-3,3',4,4'-tetrahydro-5,5',7,7'-tetrahydroxy-2,2'-bis(3,4,5-trihydroxyphenyl)[4,8'-bi-2H-1-benzopyran]-3,3'-diyl] ester structure](https://fr.kuujia.com/scimg/cas/86588-89-8x500.png)
86588-89-8 structure
Nom du produit:Benzoic acid, 3,4,5-trihydroxy-, 1,1'-[(2R,2'R,3R,3'R,4R)-3,3',4,4'-tetrahydro-5,5',7,7'-tetrahydroxy-2,2'-bis(3,4,5-trihydroxyphenyl)[4,8'-bi-2H-1-benzopyran]-3,3'-diyl] ester
Benzoic acid, 3,4,5-trihydroxy-, 1,1'-[(2R,2'R,3R,3'R,4R)-3,3',4,4'-tetrahydro-5,5',7,7'-tetrahydroxy-2,2'-bis(3,4,5-trihydroxyphenyl)[4,8'-bi-2H-1-benzopyran]-3,3'-diyl] ester Propriétés chimiques et physiques
Nom et identifiant
-
- Benzoic acid,3,4,5-trihydroxy-,1,1'-[(2R,2'R,3R,3'R,4R)-3,3',4,4'-tetrahydro-5,5',7,7'-tetrahydroxy-2,2'-bis(3,4,5-trihydroxyphenyl)[4,8'-bi-2H-1-benzopyran]-3,3'-diyl]ester
- Benzoic acid, 3,4,5-trihydroxy-, 1,1'-[(2R,2'R,3R,3'R,4R)-3,3',4,4'-tetrahydro-5,5',7,7'-tetrahydroxy-2,2'-bis(3,4,5-trihydroxyphenyl)[4,8'-bi-2H-1-benzopyran]-3,3'-diyl] ester
- [8-[5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate
- 3,3'-Digalloylprodelphinidin B2
- 3-O-Galloylepigallocatechin-(4beta->8)-epigallocatechin-3-O-gallate
- CHEBI:184563
- 8-[5,7-Dihydroxy-3-(3,4,5-trihydroxybenzoyloxy)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-yl]-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3-yl 3,4,5-trihydroxybenzoate
- CHEMBL422711
- Rhodisin
- [(2R,3R)-8-[(2R,3R,4R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-2-(3,4,5-trihydroxyphenyl)chroman-4-yl]-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3-yl] 3,4,5-trihydroxybenzoate
- Benzoic acid, 3,4,5-trihydroxy-, (2R,2'R,3R,3'R,4R)-3,3',4,4'-tetrahydro-5,5',7,7'-tetrahydroxy-2,2'-bis(3,4,5-trihydroxyphenyl)[4,8'-bi-2H-1-benzopyran]-3,3'-diyl ester
- DTXSID101318738
- SCHEMBL13934800
- PB233'OG
- 86588-89-8
-
- Piscine à noyau: 1S/C44H34O22/c45-17-9-20(47)32-30(10-17)63-40(14-3-24(51)36(58)25(52)4-14)42(66-44(62)16-7-28(55)38(60)29(56)8-16)34(32)33-21(48)12-19(46)18-11-31(64-43(61)15-5-26(53)37(59)27(54)6-15)39(65-41(18)33)13-1-22(49)35(57)23(50)2-13/h1-10,12,31,34,39-40,42,45-60H,11H2
- La clé Inchi: OBAZBWUNTJYECH-UHFFFAOYSA-N
- Sourire: O1C2C=C(C=C(C=2C(C2=C(C=C(C3CC(C(C4C=C(C(=C(C=4)O)O)O)OC2=3)OC(C2C=C(C(=C(C=2)O)O)O)=O)O)O)C(C1C1C=C(C(=C(C=1)O)O)O)OC(C1C=C(C(=C(C=1)O)O)O)=O)O)O
Propriétés calculées
- Qualité précise: 914.15417271g/mol
- Masse isotopique unique: 914.15417271g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 16
- Nombre de récepteurs de liaison hydrogène: 22
- Comptage des atomes lourds: 66
- Nombre de liaisons rotatives: 9
- Complexité: 1630
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 5
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 4
- Surface topologique des pôles: 395Ų
Benzoic acid, 3,4,5-trihydroxy-, 1,1'-[(2R,2'R,3R,3'R,4R)-3,3',4,4'-tetrahydro-5,5',7,7'-tetrahydroxy-2,2'-bis(3,4,5-trihydroxyphenyl)[4,8'-bi-2H-1-benzopyran]-3,3'-diyl] ester Littérature connexe
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Filip T. Szczypiński,Christopher A. Hunter Chem. Sci., 2019,10, 2444-2451
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
86588-89-8 (Benzoic acid, 3,4,5-trihydroxy-, 1,1'-[(2R,2'R,3R,3'R,4R)-3,3',4,4'-tetrahydro-5,5',7,7'-tetrahydroxy-2,2'-bis(3,4,5-trihydroxyphenyl)[4,8'-bi-2H-1-benzopyran]-3,3'-diyl] ester) Produits connexes
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